molecular formula C10H9F2NO2 B13155314 3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13155314
M. Wt: 213.18 g/mol
InChI Key: SGXBSSFFUDHJGT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H9F2NO2 This compound is characterized by the presence of two fluorine atoms, a hydroxyazetidine group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with 3-hydroxyazetidine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzoic acid.

    Reduction: 3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-4-hydroxybenzaldehyde
  • 3,5-Difluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
  • 3,5-Difluoro-4-(3-methoxyazetidin-1-yl)benzaldehyde

Uniqueness

3,5-Difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the hydroxyazetidine group and the difluorobenzaldehyde moiety

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

3,5-difluoro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H9F2NO2/c11-8-1-6(5-14)2-9(12)10(8)13-3-7(15)4-13/h1-2,5,7,15H,3-4H2

InChI Key

SGXBSSFFUDHJGT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2F)C=O)F)O

Origin of Product

United States

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